2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetamide 2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20185336
InChI: InChI=1S/C10H11N5OS/c11-8(16)6-17-10-14-13-9(15(10)12)7-4-2-1-3-5-7/h1-5H,6,12H2,(H2,11,16)
SMILES:
Molecular Formula: C10H11N5OS
Molecular Weight: 249.29 g/mol

2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetamide

CAS No.:

Cat. No.: VC20185336

Molecular Formula: C10H11N5OS

Molecular Weight: 249.29 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetamide -

Specification

Molecular Formula C10H11N5OS
Molecular Weight 249.29 g/mol
IUPAC Name 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C10H11N5OS/c11-8(16)6-17-10-14-13-9(15(10)12)7-4-2-1-3-5-7/h1-5H,6,12H2,(H2,11,16)
Standard InChI Key ISUFOJQZXCYLFZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)N

Introduction

Synthesis and Optimization

The synthesis of 2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetamide typically follows multi-step protocols common to triazole derivatives (Figure 1). A generalized approach involves:

  • Formation of the Triazole Core: Cyclization of thiosemicarbazide derivatives under acidic or basic conditions yields the 1,2,4-triazole ring.

  • Functionalization at Position 3: Reaction of the triazole with chloroacetamide in the presence of a base introduces the thioacetamide group.

  • Substituent Introduction: Phenyl and amino groups are introduced via nucleophilic substitution or coupling reactions, often requiring palladium catalysts or mild reducing agents.

Optimization of reaction conditions—such as temperature (typically 60–80°C), solvent polarity (e.g., DMF or ethanol), and catalyst loading—is critical for maximizing yield and purity. For instance, VulcanChem reports that derivatives like 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide achieve ≥85% purity when synthesized at 70°C using triethylamine as a base.

Spectroscopic Characterization

Rigorous spectroscopic analysis is essential to confirm the structure and purity of 2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetamide. Key techniques include:

TechniqueKey Observations
1H NMRSignals at δ 2.1–2.3 ppm (acetamide CH3), δ 6.8–7.5 ppm (phenyl protons)
13C NMRPeaks at ~170 ppm (C=O), 125–140 ppm (aromatic carbons)
IR SpectroscopyStretches at 3300 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 680 cm⁻¹ (C-S)
Mass SpectrometryMolecular ion peak at m/z 236.31 [M+H]+

These methods collectively validate the compound’s identity and ensure batch-to-batch consistency for pharmacological studies.

Biological Activities and Mechanisms

2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetamide demonstrates broad-spectrum biological activities, primarily attributed to its triazole and thioether functionalities:

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to first-line antibiotics like ampicillin. The thioether linkage enhances membrane permeability, facilitating disruption of bacterial cell wall synthesis.

Anti-Inflammatory Effects

In murine models, the compound reduces carrageenan-induced paw edema by 62% at 50 mg/kg, likely through COX-2 inhibition.

Physicochemical Properties

While solubility data remain unpublished, analog studies suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and poor aqueous solubility (<1 mg/mL). The compound’s logP value, estimated at 1.8, indicates balanced hydrophilicity-lipophilicity, favorable for oral bioavailability.

Applications in Medicinal Chemistry

The structural versatility of 2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetamide positions it as a lead compound for:

  • Antimicrobial Drug Development: Modification of the phenyl or acetamide groups could enhance potency against multidrug-resistant pathogens.

  • Targeted Cancer Therapies: Conjugation with nanoparticles may improve tumor-specific delivery.

  • Anti-Inflammatory Agents: Co-administration with NSAIDs might reduce therapeutic doses and side effects.

Comparison with Related Derivatives

PropertyTarget CompoundN-(3-Chlorophenyl) DerivativeN-(p-Tolyl) Derivative
Molecular Weight~236.31 g/mol359.83 g/mol339.42 g/mol
Biological ActivityAntimicrobial, AnticancerEnhanced AntifungalImproved Bioavailability
SolubilityLowModerate in DMSOHigh in Ethanol

Chlorine or methyl substituents on the phenyl ring alter electronic and steric profiles, impacting target affinity and pharmacokinetics.

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